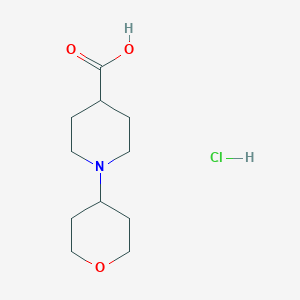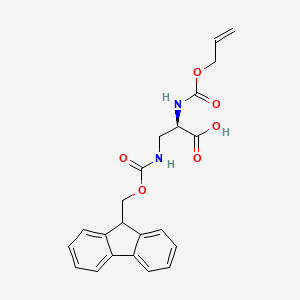
6-Chloro-2,3-diiodo-pyridine, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-diiodo-pyridine is a chemical compound with the molecular formula C5H2ClI2N and a molecular weight of 365.34 . It is a derivative of pyridine, which is an aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, involves various methods. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3-diiodo-pyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 6th position with a chlorine atom and at the 2nd and 3rd positions with iodine atoms .Chemical Reactions Analysis
Pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P . They can also undergo reactions such as oxidative coupling, intramolecular cyclization, and dehydro-aromatization .Physical And Chemical Properties Analysis
6-Chloro-2,3-diiodo-pyridine has a predicted boiling point of 331.2±42.0 °C and a predicted density of 2.633±0.06 g/cm3 . Its pKa is predicted to be -4.98±0.10 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Thrombin Inhibition : Researchers have explored the use of 2-pyridone derivatives, including 6-Chloro-2,3-diiodo-pyridine, as potential anti-thrombin agents. These compounds exhibit excellent activity as thrombin inhibitors, making them promising candidates for drug development .
Heterocyclic Synthesis
- Pyridone Synthesis via Pyridine Substrates : The synthetic method using pyridine substrates is efficient for producing 2-pyridones. For instance, amino-substituted 2-pyridones can be synthesized using palladium catalysts under microwave irradiation .
- Metal-Catalyzed Cross-Coupling : Researchers have developed metal-catalyzed methods for 2-pyridone synthesis. Conditions like Suzuki–Miyaura cross-coupling followed by basic hydrolysis and Cu-catalysis have been explored to obtain biologically active 1,5-di(hetero)arylpyridin-2(1H)-ones .
Materials Science and Fluorescent Materials
- Fluorescent Properties : 2-pyridones, including 6-Chloro-2,3-diiodo-pyridine, exhibit fluorescence. These properties make them interesting for applications in materials science, such as fluorescent probes and sensors .
Natural Products and Bioactive Compounds
- Diverse Applications : 2-pyridones find utility in various areas, including natural products and dyes. Their versatile applications have attracted significant attention in recent years .
Related Heterocycles
- Imidazopyridines and Pyridopyrazines : While not directly about 6-Chloro-2,3-diiodo-pyridine, related heterocycles like imidazopyridines and pyridopyrazines are also prospective compounds for drug discovery. These compounds have been studied for their biological activity .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrimidines, a class of compounds structurally similar to pyridines, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics, in this context, refers to polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, particularly organolithiums and organomagnesiums .
Result of Action
Related pyrimidinamine derivatives have shown excellent fungicidal activity , suggesting that 6-Chloro-2,3-diiodo-pyridine might have similar effects.
Propriétés
IUPAC Name |
6-chloro-2,3-diiodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGPXBCUWCXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-diiodo-pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)










